molecular formula C28H35NO5 B1245567 Cytochalasin Z8

Cytochalasin Z8

Cat. No. B1245567
M. Wt: 465.6 g/mol
InChI Key: JQLNBKBPJIXYBO-YHBIJTCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytochalasin Z8 is a natural product found in Mariannaea elegans with data available.

Scientific Research Applications

1. Structural and Spectroscopic Analysis

  • 10-Phenyl-[12]-cytochalasins Z7, Z8, and Z9 : These compounds were isolated from the marine-derived fungus Spicaria elegans. This study represents one of the earliest reports of cytochalasins containing a 12-membered macrocyclic ring. The structures of these new cytochalasins were determined using spectroscopic methods, and their cytotoxic effects on cell lines were evaluated (Liu et al., 2006).

2. Synthetic Approaches

  • Synthesis of C14–C21 Acid Fragments of Cytochalasin Z8 : This study achieved the efficient synthesis of the C14–C21 acid fragment of cytochalasin Z8. Key techniques used included anti-selective aldol condensation and B-alkyl Suzuki–Miyaura cross-coupling to construct specific stereogenic centres and alkene subunits (Han, 2018).

3. Bioactivity and Applications

  • Bioactive Cytochalasins from Aspergillus Flavipes : This research identified new cytochalasins, including Cytochalasin Z8, from Aspergillus flavipes. These compounds exhibited cytotoxic activities against certain cell lines, highlighting their potential application in biomedicine (Lin et al., 2009).
  • Allelopathic Activities of Cytochalasin Z8 : In a study exploring allelochemicals from the endophytic fungus Xylaria sp., cytochalasin Z8 was found to have notable allelopathic effects, impacting the growth of certain plants. This suggests potential agricultural applications (Han et al., 2019).

properties

Product Name

Cytochalasin Z8

Molecular Formula

C28H35NO5

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione

InChI

InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-17,21-22,24-26,31-32H,9,15H2,1-4H3,(H,29,33)/b12-8+,14-13+/t16-,17-,21-,22-,24-,25+,26+,28+/m0/s1

InChI Key

JQLNBKBPJIXYBO-YHBIJTCLSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)C)O

synonyms

cytochalasin Z8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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